Cas no 60713-81-7 (Benzenamine,4,4'-[[2,2-bis[(4-aminophenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis-)

Benzenamine,4,4'-[[2,2-bis[(4-aminophenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis- structure
60713-81-7 structure
Nome del prodotto:Benzenamine,4,4'-[[2,2-bis[(4-aminophenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis-
Numero CAS:60713-81-7
MF:C29H32N4O4
MW:500.588787078857
CID:390872
PubChem ID:22015430

Benzenamine,4,4'-[[2,2-bis[(4-aminophenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenamine,4,4'-[[2,2-bis[(4-aminophenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis-
    • LZPXYTDULSDCHB-UHFFFAOYSA-N
    • 4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline
    • SCHEMBL4743078
    • Benzenamine, 4,4'-[[2,2-bis[(4-aminophenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis-
    • 4-[3-(4-aminophenoxy)-2,2-bis[(4-aminophenoxy)methyl]propoxy]aniline
    • 60713-81-7
    • 1,3-bis(4-aminophenoxy)-2,2-bis[(4-aminophenoxy)methyl]propane
    • 1,3-bis(4-aminophenoxy)-2,2-bis [(4-aminophenoxy)methyl]propane
    • YSZC286
    • CS-0169900
    • 4-[3-(4-aminophenoxy)-2,2-bis(4-aminophenoxymethyl)propoxy]aniline
    • G63822
    • Inchi: InChI=1S/C29H32N4O4/c30-21-1-9-25(10-2-21)34-17-29(18-35-26-11-3-22(31)4-12-26,19-36-27-13-5-23(32)6-14-27)20-37-28-15-7-24(33)8-16-28/h1-16H,17-20,30-33H2
    • Chiave InChI: LZPXYTDULSDCHB-UHFFFAOYSA-N
    • Sorrisi: C1=CC(=CC=C1N)OCC(COC2=CC=C(C=C2)N)(COC3=CC=C(C=C3)N)COC4=CC=C(C=C4)N

Proprietà calcolate

  • Massa esatta: 500.24235551g/mol
  • Massa monoisotopica: 500.24235551g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 12
  • Complessità: 514
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 141Ų
  • XLogP3: 4.3

Benzenamine,4,4'-[[2,2-bis[(4-aminophenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A1193183-1g
4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline
60713-81-7 95%
1g
$468.0 2025-02-24
Ambeed
A1193183-100mg
4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline
60713-81-7 95%
100mg
$103.0 2025-02-24
Ambeed
A1193183-250mg
4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline
60713-81-7 95%
250mg
$174.0 2025-02-24
1PlusChem
1P025194-100mg
4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline
60713-81-7 95%
100mg
$103.00 2024-04-22
1PlusChem
1P025194-250mg
4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline
60713-81-7 95%
250mg
$169.00 2024-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1240540-1g
4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline
60713-81-7 98%
1g
¥5407.00 2024-05-07
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
CL3800330-1g
tetrakis[(4-aminophenoxy)methyl]methane
60713-81-7 95%
1g
¥2500 2023-11-08

Benzenamine,4,4'-[[2,2-bis[(4-aminophenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis- Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:60713-81-7)Benzenamine,4,4'-[[2,2-bis[(4-aminophenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis-
A1042758
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):157.0/421.0